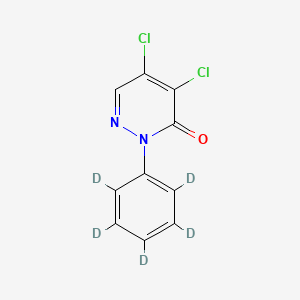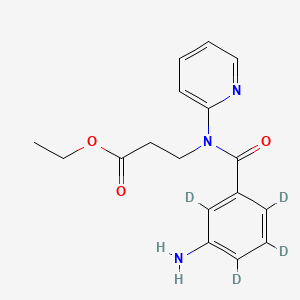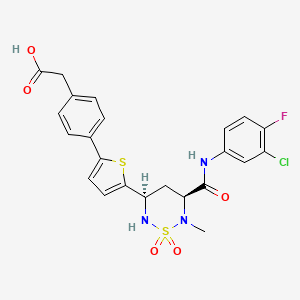
1-(4-Bromophenyl-d4)-3-pyrrolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 is a deuterated derivative of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with a hydroxyl group at the third position. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 typically involves the following steps:
Bromination: The starting material, phenylpyrrolidine, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation, where a hydroxyl group is introduced at the third position of the pyrrolidine ring. This can be achieved using reagents like sodium hydroxide (NaOH) or other hydroxylating agents.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be done using deuterated reagents or solvents such as deuterium oxide (D2O) under specific reaction conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires specialized equipment to handle deuterated reagents and solvents.
化学反应分析
Types of Reactions: 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted phenylpyrrolidine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
科学研究应用
1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 has several scientific research applications:
NMR Spectroscopy: Due to its deuterium labeling, it is used as an internal standard or reference compound in NMR studies.
Pharmacological Studies: It is used in the synthesis of pharmaceutical intermediates and active compounds for drug development.
Isotopic Labeling Studies: It helps in tracing metabolic pathways and studying reaction mechanisms in biological systems.
Material Science: Used in the development of new materials with specific properties due to its unique chemical structure.
作用机制
The mechanism of action of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 depends on its application:
NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, allowing for precise structural analysis.
Pharmacological Studies: It interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxyl group play crucial roles in binding interactions and activity.
相似化合物的比较
1-(4-Bromo-phenyl)-pyrrolidin-3-ol: The non-deuterated version of the compound.
1-(4-Chloro-phenyl)-pyrrolidin-3-ol: A similar compound with a chlorine atom instead of bromine.
1-(4-Fluoro-phenyl)-pyrrolidin-3-ol: A similar compound with a fluorine atom instead of bromine.
Uniqueness: 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and isotopic labeling studies. The presence of the bromine atom also provides distinct reactivity and binding properties compared to its chloro and fluoro analogs.
属性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
246.14 g/mol |
IUPAC 名称 |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2/i1D,2D,3D,4D |
InChI 键 |
VXAGQCJOIGKVLU-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N2CCC(C2)O)[2H])[2H])Br)[2H] |
规范 SMILES |
C1CN(CC1O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)





![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)

![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)


![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)

